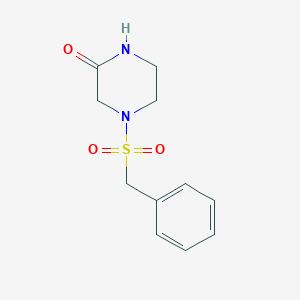
Azetidin-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZM or AZM475271 and is a member of the azetidine class of compounds. The unique chemical structure of AZM makes it an interesting molecule to study and has led to various scientific research studies on its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of AZM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. AZM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. AZM has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which are known to be overexpressed in cancer cells.
Biochemical and Physiological Effects:
AZM has been shown to have various biochemical and physiological effects. In vitro studies have shown that AZM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. AZM has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that AZM can reduce the severity of inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AZM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. AZM is also relatively easy to synthesize and purify, making it an attractive compound for research studies. However, one limitation of using AZM in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on AZM. One direction is the development of new AZM derivatives with improved pharmacological properties, such as increased solubility or selectivity for certain enzymes. Another direction is the investigation of the potential use of AZM in combination with other drugs for the treatment of cancer or inflammatory diseases. Additionally, the use of AZM as a building block in the synthesis of new materials could lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of AZM involves the reaction of 2-methoxy-4-methylsulfanylphenylacetic acid with 1-azetidinylmethylamine. This reaction results in the formation of AZM, which can be purified through various methods such as recrystallization or column chromatography. The synthesis of AZM has been extensively studied and optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
AZM has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, AZM has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In drug discovery, AZM has been studied for its potential as a lead compound in the development of new drugs. In materials science, AZM has been studied for its potential as a building block in the synthesis of new materials.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-8-9(16-2)4-5-10(11)12(14)13-6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZJJIJPGKAKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)


![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)





![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)

